![molecular formula C21H18F4N4O2 B2829040 3-(4-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034381-28-5](/img/structure/B2829040.png)
3-(4-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H18F4N4O2 and its molecular weight is 434.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research on similar heterocyclic compounds, such as those involving [1,2,4]triazolo[4,3-a]pyridine moieties, has demonstrated significant interest in the synthesis of novel heterocycles. These efforts aim to explore their potential applications in medicinal chemistry and materials science. For example, compounds incorporating [1,2,4]triazolo[4,3-a]pyridine units have been synthesized and evaluated for their antitumor, antimicrobial, and antiproliferative activities, showcasing the diverse potential of such structures in drug development and biological studies (S. Riyadh, 2011).
Antiproliferative Activity
Studies on related compounds with triazolopyridine scaffolds have reported their synthesis and evaluation against various cancer cell lines, indicating significant antiproliferative activities. This demonstrates the potential of these compounds in cancer research, particularly in identifying new therapeutic agents (M. Ilić et al., 2011).
Molecular Structure Analysis
The detailed analysis of molecular structures through techniques like X-ray diffraction and DFT calculations has been applied to similar compounds. This approach helps in understanding the electronic properties, stability, and potential reactivity of these molecules, which is crucial for designing drugs with optimized pharmacological profiles (Hamdi Hamid Sallam et al., 2021).
Antimicrobial and Antifungal Activities
Compounds with fluorinated groups and related heterocyclic frameworks have exhibited promising antimicrobial and antifungal activities. This suggests the relevance of such compounds in developing new antimicrobial agents that can address the challenge of antibiotic resistance (Carmen Limban et al., 2011).
Anti-Influenza Virus Activity
Research into benzamide-based compounds and their derivatives has shown remarkable activity against the H5N1 strain of the avian influenza virus. This highlights the potential of these compounds in the development of antiviral drugs, particularly those targeting specific viral pathogens (A. Hebishy et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitdipeptidyl peptidase IV (DPP-IV) , a protein involved in glucose metabolism, suggesting that this compound may have a similar target.
Mode of Action
If it does indeed target dpp-iv like its analogs, it would likely bind to the active site of the enzyme, preventing it from cleaving its substrates and thus altering glucose metabolism .
Biochemical Pathways
If it inhibits dpp-iv, it would affect theincretin pathway , which plays a crucial role in insulin secretion and glucose homeostasis .
Pharmacokinetics
Similar compounds have been found to be orally active and have good bioavailability in preclinical species , suggesting that this compound may have similar ADME properties.
Result of Action
If it inhibits dpp-iv, it would likely result in increased levels of incretins, leading to enhanced insulin secretion and improved glucose homeostasis .
Action Environment
Similar compounds have been found to be very thermostable , suggesting that this compound may also be stable under a wide range of temperatures.
properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F4N4O2/c22-15-5-7-16(8-6-15)31-17-3-1-2-13(10-17)20(30)26-11-19-28-27-18-9-4-14(12-29(18)19)21(23,24)25/h1-3,5-8,10,14H,4,9,11-12H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYRMDRQLGNPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate](/img/structure/B2828958.png)
![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2828959.png)
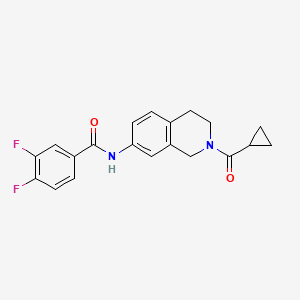
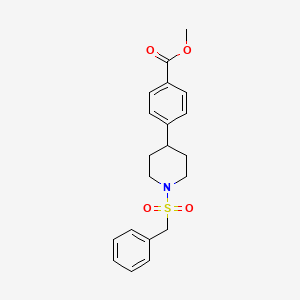
![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2828965.png)
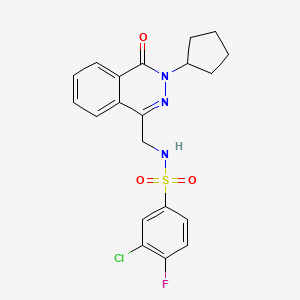
![9H-Tribenzo[a,c,e][7]annulen-9-one](/img/structure/B2828970.png)
![8-[4-(2-Ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B2828971.png)
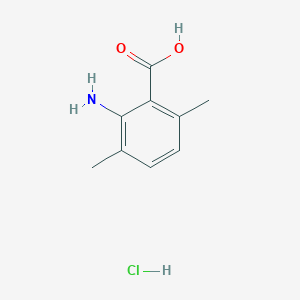
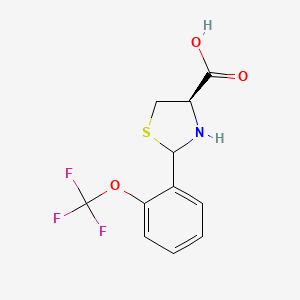
![N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2828975.png)
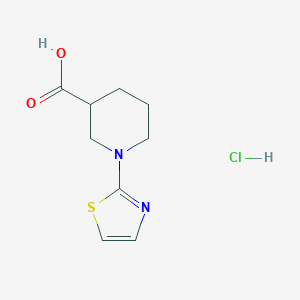
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2828977.png)
